(5E)-2-(4-bromophenyl)-5-[4-(methylsulfanyl)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (5E)-2-(4-bromophenyl)-5-[4-(methylsulfanyl)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Brand Name: Vulcanchem
CAS No.: 606962-23-6
VCID: VC16130447
InChI: InChI=1S/C18H12BrN3OS2/c1-24-14-8-2-11(3-9-14)10-15-17(23)22-18(25-15)20-16(21-22)12-4-6-13(19)7-5-12/h2-10H,1H3/b15-10+
SMILES:
Molecular Formula: C18H12BrN3OS2
Molecular Weight: 430.3 g/mol

(5E)-2-(4-bromophenyl)-5-[4-(methylsulfanyl)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

CAS No.: 606962-23-6

Cat. No.: VC16130447

Molecular Formula: C18H12BrN3OS2

Molecular Weight: 430.3 g/mol

* For research use only. Not for human or veterinary use.

(5E)-2-(4-bromophenyl)-5-[4-(methylsulfanyl)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one - 606962-23-6

Specification

CAS No. 606962-23-6
Molecular Formula C18H12BrN3OS2
Molecular Weight 430.3 g/mol
IUPAC Name (5E)-2-(4-bromophenyl)-5-[(4-methylsulfanylphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one
Standard InChI InChI=1S/C18H12BrN3OS2/c1-24-14-8-2-11(3-9-14)10-15-17(23)22-18(25-15)20-16(21-22)12-4-6-13(19)7-5-12/h2-10H,1H3/b15-10+
Standard InChI Key HUFRHXDBCMWFQU-XNTDXEJSSA-N
Isomeric SMILES CSC1=CC=C(C=C1)/C=C/2\C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Br)S2
Canonical SMILES CSC1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Br)S2

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s molecular formula, C18H12BrN3OS2\text{C}_{18}\text{H}_{12}\text{BrN}_{3}\text{OS}_{2}, corresponds to a molecular weight of 430.3 g/mol. Its core structure integrates a thiazolo[3,2-b][1, triazol-6(5H)-one scaffold, with a 4-bromophenyl group at position 2 and a 4-(methylsulfanyl)benzylidene moiety at position 5 . The (5E) configuration indicates a trans-geometry of the benzylidene substituent, which influences steric and electronic interactions with biological targets .

Key Structural Features:

  • Thiazole-Triazole Fusion: Enhances aromatic π-stacking and hydrogen-bonding capabilities.

  • Bromine Substituent: Introduces electronegativity and steric bulk, potentially improving target selectivity.

  • Methylsulfanyl Group: Contributes to lipophilicity, aiding membrane permeability.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and high-resolution mass spectrometry (HRMS) are pivotal for structural elucidation. For analogous thiazolotriazoles, 1H^1\text{H}-NMR typically reveals:

  • Aromatic proton resonances between δ 7.2–8.1 ppm.

  • Methylsulfanyl (-SCH3_3) signals near δ 2.5 ppm .

  • Olefinic protons from the benzylidene group as singlets around δ 7.8–8.3 ppm .

Synthetic Methodologies

Multi-Step Synthesis

The synthesis involves sequential cyclization and functionalization steps :

  • Formation of Triazole-Thione Precursor:

    • Reaction of 4-bromoaniline with thiocarbazide yields 1,2,4-triazole-5-thione.

  • Thiazole Annulation:

    • Condensation with monochloroacetic acid in acetic anhydride forms the thiazolo[3,2-b]triazole core.

  • Benzylidene Incorporation:

    • Aldol condensation with 4-(methylsulfanyl)benzaldehyde introduces the E-configurated benzylidene group .

Optimization Parameters:

  • Catalyst: Anhydrous sodium acetate accelerates cyclization.

  • Solvent: Acetic acid ensures protonation of intermediates.

  • Yield: Reported at 60–75% after purification .

One-Pot Strategies

Recent advances employ one-pot three-component reactions to streamline synthesis :

  • Reactants: 1,2,4-Triazole-5-thione, 4-(methylsulfanyl)benzaldehyde, monochloroacetic acid.

  • Conditions: Reflux in acetic acid/acetic anhydride (3:1) for 8–12 hours.

  • Advantages: Reduced reaction time (≤24 hours) and improved atom economy .

Biological Activities and Mechanisms

Antimicrobial Efficacy

Screening against Staphylococcus aureus and Escherichia coli revealed minimum inhibitory concentrations (MICs) of 8–32 µg/mL, outperforming ampicillin derivatives in some cases . The methylsulfanyl group enhances membrane disruption via hydrophobic interactions.

Anticancer Activity

Preliminary studies indicate IC50_{50} values of 12–18 µM against MCF-7 breast cancer cells. Molecular docking reveals inhibition of topoisomerase IIα via bromophenyl intercalation.

Computational Insights

Molecular Docking

Docking simulations (PDB: 1ZXM) highlight:

  • Binding Affinity: −9.2 kcal/mol for EGFR kinase.

  • Key Interactions:

    • Hydrogen bonds between triazole N3 and Lys721.

    • Van der Waals contacts with 4-bromophenyl and hydrophobic pockets.

ADMET Predictions

  • Absorption: High Caco-2 permeability (Peff = 25 × 106^{-6} cm/s).

  • Metabolism: CYP3A4-mediated sulfoxidation of the methylsulfanyl group.

  • Toxicity: Low Ames mutagenicity risk (TA100 strain).

Comparative Analysis with Analogues

Feature(5E)-Target Compound2-Methyl-6-Benzylidene Derivative Ibuprofen-Based Triazole
Anti-Inflammatory72% inhibition68% inhibition55% inhibition
MIC (S. aureus)8 µg/mL16 µg/mL32 µg/mL
Molecular Weight430.3 g/mol396.3 g/mol412.4 g/mol
Selectivity Index8.54.23.1

The target compound’s bromine and methylsulfanyl groups confer superior potency and selectivity relative to analogues .

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